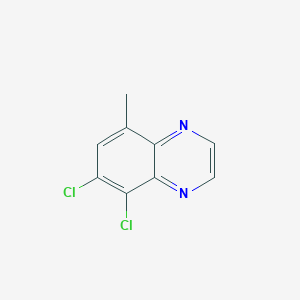

5,6-Dichloro-8-methylquinoxaline

Description

Significance of Quinoxaline (B1680401) Heterocycles in Modern Chemical Research

Quinoxaline and its derivatives are a cornerstone of contemporary medicinal chemistry, recognized for their wide array of pharmacological activities. researchgate.net These compounds form the core of various therapeutic agents and are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netmdpi.com The versatility of the quinoxaline ring system allows for extensive structural modifications, leading to a high degree of chemical diversity and the development of new therapeutic agents with improved potency. researchgate.net Beyond pharmaceuticals, quinoxalines are also utilized in materials science as components of dyes for solar cells, fluorescent materials, and organic semiconductors. mdpi.com

Rationale for Investigating Halogenated and Methylated Quinoxaline Derivatives

The introduction of halogen and methyl substituents onto the quinoxaline core is a strategic approach to modulate the molecule's physicochemical and biological properties. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov For instance, the addition of halogenated substituents at specific positions of the quinoxaline scaffold has been explored to enhance inhibitory activity against certain kinases by forming weak interactions within the enzyme's active site. nih.gov

Similarly, methylation can impact a molecule's conformation, solubility, and metabolic profile. The position of the methyl group can significantly alter the compound's biological activity. While some studies have shown that methyl substitution did not improve the desired activity in certain quinoxaline derivatives, it remains a valuable tool for fine-tuning molecular properties. nih.gov The combined presence of both chloro and methyl groups in 5,6-Dichloro-8-methylquinoxaline suggests a deliberate design to explore the synergistic effects of these modifications.

Historical Context and Evolution of Research on Substituted Quinoxalines

The synthesis of the first quinoxaline derivative was reported in 1884 through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This fundamental reaction has since been refined and adapted to produce a vast library of substituted quinoxalines. nih.govtsijournals.com Early research focused on the fundamental chemistry and properties of these compounds. Over the last few decades, research has increasingly shifted towards their biological applications, driven by the discovery of naturally occurring antibiotics like echinomycin, which contains a quinoxaline moiety. tsijournals.comipp.pt The development of green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, has further modernized the synthesis of these important heterocycles. nih.govnih.gov

Current State of Knowledge and Research Gaps Pertaining to this compound

While the broader class of quinoxaline derivatives has been extensively studied, specific information on this compound remains relatively sparse in publicly available literature. Its chemical structure and basic properties are documented in chemical databases. uni.lu However, detailed studies on its synthesis, reactivity, and potential applications are not widely reported, indicating a significant research gap. The unique substitution pattern of this compound, featuring two chlorine atoms and a methyl group at specific positions, suggests it may be an intermediate in the synthesis of more complex molecules or a candidate for screening in various biological assays. Further investigation is needed to fully characterize this compound and unlock its potential in chemical and medicinal research.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-8-methylquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-4-6(10)7(11)9-8(5)12-2-3-13-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBYMMLMQOGIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=NC=CN=C12)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5,6 Dichloro 8 Methylquinoxaline and Its Structural Analogues

Classical and Contemporary Approaches to Quinoxaline (B1680401) Scaffold Construction

The synthesis of the quinoxaline ring system has been a subject of extensive study for over a century, with a variety of methods developed to achieve this bicyclic architecture. nih.gov These methods range from traditional condensation reactions to more modern catalytic and cyclization strategies.

Condensation Reactions Utilizing o-Phenylenediamines and α-Dicarbonyl Compounds

The most classical and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. nih.govsapub.orgencyclopedia.pubmdpi.com This foundational approach, first reported by Körner and Hinsberg in 1884, remains a robust and versatile strategy. nih.govencyclopedia.pubmdpi.com The reaction typically proceeds by the nucleophilic attack of the amino groups of the o-phenylenediamine onto the carbonyl carbons of the α-dicarbonyl compound, followed by dehydration to form the pyrazine (B50134) ring.

While effective, this method often requires high temperatures and the use of strong acid catalysts. nih.govnih.gov To address these limitations, numerous modifications and improvements have been developed. These include the use of various catalysts such as iodine, cerium ammonium (B1175870) nitrate, and ytterbium triflate to facilitate the reaction under milder conditions. researchgate.net Green chemistry approaches have also gained prominence, utilizing recyclable catalysts, microwave assistance, and aqueous reaction media to enhance the environmental friendliness and efficiency of the synthesis. nih.govencyclopedia.pubmdpi.com

The versatility of this method is demonstrated by the wide range of α-dicarbonyl compounds that can be employed, including 1,2-diketones, 1,2-ketoesters, and derivatives of oxalic acid. nih.gov This allows for the introduction of various substituents onto the pyrazine ring of the quinoxaline scaffold.

Cyclization Reactions and Annulation Strategies

Beyond the classical condensation, a diverse array of cyclization and annulation reactions have been developed for quinoxaline synthesis. These methods often offer alternative pathways to access the quinoxaline core and can provide access to unique substitution patterns.

One notable strategy involves the oxidative cyclization of various precursors. For instance, the reaction of o-phenylenediamines with α-hydroxy ketones, catalyzed by iodine in DMSO, provides an efficient route to quinoxalines. nih.gov Similarly, the oxidative coupling of epoxides with o-phenylenediamines has been reported as a viable synthetic pathway. sapub.orgnih.gov

Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, have also been explored. rsc.org These can include metal-catalyzed processes, such as the copper-catalyzed cycloamination of N-aryl ketimines with sodium azide, which provides an efficient route to quinoxalines under mild conditions. organic-chemistry.org Another approach involves the domino synthesis from alkenes and o-phenylenediamines, utilizing an iodine catalyst and a terminal oxidant. nih.gov These modern methods often feature high atom economy and operational simplicity.

Targeted Synthesis of Dichloro- and Methyl-Substituted Quinoxalines

The synthesis of specifically substituted quinoxalines like 5,6-dichloro-8-methylquinoxaline requires precise control over the introduction of functional groups. This involves regioselective halogenation techniques, methods for introducing methyl moieties, and often, multi-step synthetic sequences.

Regioselective Halogenation Techniques

The introduction of chlorine atoms at specific positions on the quinoxaline ring is a critical step in the synthesis of this compound. Regioselective halogenation can be challenging due to the multiple available positions for substitution.

Direct chlorination of the quinoxaline ring can be achieved using various chlorinating agents. However, controlling the regioselectivity can be difficult. One approach involves the use of directing groups to guide the halogenation to the desired positions. For instance, the halogenation of 8-substituted quinolines has been shown to proceed with high regioselectivity. rsc.orgnih.gov While this applies to quinolines, similar principles can be extended to quinoxaline systems.

An alternative strategy involves the synthesis of a dihydroxyquinoxaline precursor, which can then be converted to the corresponding dichloro derivative. google.com For example, the reaction of a substituted o-phenylenediamine with oxalic acid can yield a 2,3-dihydroxyquinoxaline, which can then be treated with a chlorinating agent like phosphorus oxychloride or phosphorus pentachloride to afford the 2,3-dichloroquinoxaline. google.comnih.gov The synthesis of 6-bromo-2,3-dichloroquinoxaline (B20724) has been reported through the chlorination of 6-bromo-1,4-dihydroquinoxaline-2,3-dione. nih.gov This highlights a common strategy where a substituted o-phenylenediamine is first used to construct the quinoxaline core, followed by functional group transformations.

The table below summarizes some reagents used for the halogenation of quinoline (B57606) and its derivatives, which can be analogous for quinoxaline systems.

| Halogenating Agent | Substrate Type | Position of Halogenation | Reference |

| N-Iodosuccinimide (NIS) | Pyrrolo[1,2-a]quinoxaline | C1 or C3 (solvent dependent) | sioc-journal.cn |

| Tetrabutylammonium tribromide (TBATB) | Pyrrolo[1,2-a]quinoxalines | C3 or C1, C3 | researchgate.net |

| Trihaloisocyanuric acid | 8-substituted quinolines | C5 | rsc.orgnih.gov |

| Chlorine gas | 8-hydroxy-quinoline | 5,7-dichloro | google.com |

Introduction of Methyl Moieties at Specific Ring Positions

The introduction of a methyl group at the 8-position of the quinoxaline ring is another key synthetic challenge. The position of the methyl group can significantly influence the molecule's chemical and biological properties through inductive and hyperconjugation effects. ontosight.ainih.gov

One of the most straightforward methods to introduce a methyl group at a specific position on the benzene (B151609) portion of the quinoxaline ring is to start with a correspondingly substituted o-phenylenediamine. For the synthesis of this compound, the ideal starting material would be 3-methyl-4,5-dichloro-1,2-diaminobenzene. This precursor would then undergo condensation with an appropriate α-dicarbonyl compound to form the desired quinoxaline.

Alternatively, a methyl group can be introduced onto a pre-formed quinoxaline ring, although this can be less regioselective. For instance, the synthesis of 2-chloro-3-methylquinoxaline (B189447) has been achieved by reacting o-phenylenediamine with ethyl pyruvate (B1213749) to form 2-hydroxy-3-methylquinoxaline, followed by chlorination. nih.gov This demonstrates the introduction of a methyl group onto the pyrazine ring.

Multi-Step Synthetic Sequences for Complex Quinoxaline Architectures

The synthesis of a complex molecule like this compound typically involves a multi-step synthetic sequence. A plausible retrosynthetic analysis would involve disconnecting the quinoxaline ring to an appropriately substituted o-phenylenediamine and an α-dicarbonyl compound.

A potential forward synthesis could be envisioned as follows:

Synthesis of the Substituted o-Phenylenediamine: The synthesis would likely begin with a commercially available substituted benzene derivative that can be elaborated to 3-methyl-4,5-dichloro-1,2-diaminobenzene. This could involve nitration, reduction, and halogenation steps, with careful control of regiochemistry.

Condensation Reaction: The synthesized 3-methyl-4,5-dichloro-1,2-diaminobenzene would then be condensed with an α-dicarbonyl compound, such as glyoxal (B1671930) or a derivative, to form the this compound. The choice of the α-dicarbonyl compound would determine the substituents at the 2 and 3 positions of the quinoxaline ring.

Purification and Characterization: The final product would be purified using standard techniques such as recrystallization or column chromatography, and its structure confirmed by spectroscopic methods.

The table below outlines a hypothetical multi-step synthesis for this compound.

| Step | Reaction | Starting Material | Reagent(s) | Product |

| 1 | Nitration | 2,3-Dichlorotoluene | HNO₃, H₂SO₄ | 1,2-Dichloro-4-methyl-5-nitrobenzene |

| 2 | Reduction | 1,2-Dichloro-4-methyl-5-nitrobenzene | Fe, HCl or H₂, Pd/C | 4,5-Dichloro-3-methylaniline |

| 3 | Nitration | 4,5-Dichloro-3-methylaniline | HNO₃, H₂SO₄ | 4,5-Dichloro-2-nitro-3-methylaniline |

| 4 | Reduction | 4,5-Dichloro-2-nitro-3-methylaniline | Fe, HCl or H₂, Pd/C | 3,4-Dichloro-5-methyl-1,2-phenylenediamine |

| 5 | Condensation | 3,4-Dichloro-5-methyl-1,2-phenylenediamine | Glyoxal | This compound |

Green Chemistry Principles in Quinoxaline Synthesis

The synthesis of quinoxaline derivatives has traditionally involved methods that are often harsh and environmentally taxing. nih.gov However, the push towards sustainable chemical practices has led to the development of greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. benthamdirect.comnih.gov

Catalyst-Mediated Reactions (e.g., Ir-complex catalysis)

The use of catalysts is a fundamental principle of green chemistry, as they can significantly increase reaction efficiency and reduce the need for stoichiometric reagents. In the realm of quinoxaline synthesis, various catalytic systems have been explored. nih.gov

Iridium-based catalysts, in particular, have shown significant promise. rsc.orgresearchgate.netresearchgate.net For instance, a water-soluble iridium complex has been effectively used to catalyze the synthesis of quinoxalines from the reaction of diamines and diols in water, a green and abundant solvent. rsc.orgresearchgate.net This method offers high yields and operates under relatively mild conditions. rsc.org The catalytic cycle of such iridium complexes often involves a cooperative mechanism, where both the metal center and the ligand participate in the reaction, for example, through a dehydrogenation process. researchgate.net

Other notable catalytic systems include the use of reusable nanocatalysts, polymers, and non-toxic metal catalysts, all of which contribute to more sustainable synthetic protocols. benthamdirect.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often improved yields compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various quinoxaline derivatives. nih.govnih.gov

The intramolecular N-arylation to form fused quinoxaline systems, for example, can be significantly accelerated using microwave irradiation in the presence of a copper catalyst. nih.gov This approach has been shown to produce tetracyclic products in good to excellent yields within a much-reduced timeframe of 45-60 minutes. nih.gov The efficiency of microwave-assisted synthesis not only saves time and energy but can also lead to cleaner reactions with fewer side products. nih.gov

Aqueous Medium Reaction Systems

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, abundance, and non-flammability. bioinfopublication.org The development of synthetic methods that can be performed in water is a significant step towards more environmentally friendly chemical processes. bioinfopublication.orgresearchgate.netchim.it

Several methodologies for quinoxaline synthesis have been adapted to aqueous media. bioinfopublication.orgresearchgate.netresearchgate.netresearchgate.net For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be efficiently carried out in water, sometimes with the aid of a catalyst such as tetraethylammonium (B1195904) bromate (B103136) or a biodegradable ionic liquid like [C8dabco]Br. bioinfopublication.orgresearchgate.netresearchgate.net These methods often feature simple work-up procedures and high atom economy, further enhancing their green credentials. researchgate.net

Derivatization and Functionalization of the this compound Core

The presence of two chlorine atoms on the this compound core provides reactive handles for further chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Introduction of Diverse Substituents via Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. These reactions are invaluable for the derivatization of halogenated aromatic compounds like this compound.

While specific examples for the direct cross-coupling of this compound are not extensively detailed in the provided search results, the general principles of cross-coupling on halo-substituted quinoxalines are well-established. Reactions such as the Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck couplings are routinely employed to introduce a wide array of substituents, including aryl, alkyl, and alkynyl groups. db-thueringen.desigmaaldrich.comresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.com For instance, palladium-based catalysts are commonly used, and the selection of the appropriate phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand can significantly influence the outcome of the reaction. sigmaaldrich.comresearchgate.net

Synthesis of Fused Quinoxaline Systems Incorporating the Dichloro-methyl Motif

The quinoxaline core can serve as a building block for the synthesis of larger, fused heterocyclic systems. These fused systems often exhibit unique chemical and physical properties.

N-Oxidation and Other Heteroatom Modifications

The introduction of an N-oxide moiety into the quinoxaline ring system is a key transformation that significantly influences the molecule's electronic properties and reactivity. nih.gov This modification enhances the electrophilic character of the pyrazine ring, facilitating various nucleophilic substitution reactions.

N-Oxidation:

The oxidation of the nitrogen atoms in the quinoxaline ring can lead to the formation of mono-N-oxides or 1,4-di-N-oxides. A common method for the synthesis of quinoxaline 1,4-di-N-oxides is the Beirut reaction, which involves the reaction of a benzofurazan (B1196253) N-oxide derivative with a β-dicarbonyl compound. mdpi.com Various reaction systems, including the use of bases like triethylamine (B128534) or sodium hydride in solvents such as methanol (B129727) or tetrahydrofuran, have been employed to facilitate this transformation. mdpi.com

The reduction of quinoxaline N-oxides is also a synthetically valuable transformation. For example, a patented process describes the preparation of 2,6-dichloroquinoxaline (B50164) through the hydrogenation of 6-chloro-2-hydroxyquinoxaline-N-oxide in an aqueous sodium hydroxide (B78521) solution using a platinum shell catalyst. google.com This demonstrates that N-oxides of chloroquinoxalines are stable intermediates that can be selectively deoxygenated.

Other Heteroatom Modifications:

The chlorine atoms in this compound represent valuable handles for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of these chloro groups allows for the introduction of a wide range of heteroatom-containing substituents, including alcohols, thiols, and amines.

A study on the synthesis of 2-substituted-6-chloroquinoxalines demonstrated the displacement of a chlorine atom at the 2-position with various nucleophiles. rasayanjournal.co.in The reactions were carried out using different alcohols, thiols, and amines in the presence of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBAC), and a base like potassium carbonate in DMF. rasayanjournal.co.in This approach could be adapted to selectively substitute one or both of the chloro groups in this compound, leading to a diverse array of analogues with modified properties.

The following table summarizes representative heteroatom modifications on the quinoxaline scaffold:

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Benzofurazan N-oxide | Dimethyl malonate, NaH, THF | 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide | Beirut Reaction (N-oxidation) | mdpi.com |

| 6-Chloro-2-hydroxyquinoxaline-N-oxide | H₂, Pt catalyst, NaOH | 2,6-Dichloroquinoxaline | N-oxide Reduction | google.com |

| 2,6-Dichloroquinoxaline | (6-chloropyridin-3-yl)methanol, K₂CO₃, TEBAC, DMF | 2-((6-chloropyridin-3-yl)methoxy)-6-chloroquinoxaline | Nucleophilic Aromatic Substitution | rasayanjournal.co.in |

| 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline, DMF | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | Nucleophilic Aromatic Substitution | rasayanjournal.co.in |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful platform for the rapid generation of large and diverse libraries of compounds, which is invaluable in drug discovery and materials science. rsc.org The quinoxaline scaffold is well-suited for combinatorial approaches due to the availability of multiple points for diversification.

Several strategies have been developed for the combinatorial synthesis of quinoxaline libraries. These often involve multi-component reactions or sequential modifications of a common quinoxaline core. One innovative approach involves a two-step procedure starting with a microwave-assisted Petasis reaction, followed by an acid-mediated cyclodehydration and oxidation to yield a collection of quinoxalines. nih.gov

Another strategy employs an organocatalytic approach for the synthesis of various quinoxaline derivatives from readily available o-phenylenediamines and carbonyl compounds. rsc.org The use of catalysts like camphor (B46023) sulfonic acid allows for efficient synthesis in moderate to excellent yields. rsc.org

For the generation of a library based on the this compound scaffold, one could envision a strategy where the core is first synthesized and then subjected to parallel diversification reactions. The two chlorine atoms provide ideal handles for introducing diversity. A library of different amines, thiols, or alcohols could be reacted in parallel with this compound to generate a library of monosubstituted or disubstituted analogues.

The following table outlines different approaches for the generation of quinoxaline libraries:

| Synthetic Strategy | Key Features | Product Scope | Reference |

| Petasis-based Methodology | Two-step synthesis, microwave-assisted | Collections of quinoxalines | nih.gov |

| Organocatalytic Approach | Use of camphor sulfonic acid, reaction with carbonyls | Diverse quinoxaline derivatives | rsc.org |

| Nanocatalyzed Green Protocols | Use of reusable nanocatalysts, green solvents | Quinoxalines from 1,2-diamines and dicarbonyls | nih.gov |

| One-pot, Two-step Protocol | Assembly of N-Boc o-phenylenediamine, isocyanides, and α-ketoaldehydes | Quinoxalinyl amides | chim.it |

These combinatorial strategies, while not explicitly described for this compound, provide a clear roadmap for the generation of focused libraries of its derivatives for further investigation.

An in-depth examination of the chemical reactivity and mechanistic transformations of this compound reveals a complex interplay of electronic and structural factors inherent to its halogenated quinoxaline framework. This article provides a detailed analysis of its behavior across a range of chemical environments and stimuli, focusing on its stability, substitution reactions, and transformations under thermal, electrochemical, and photochemical conditions.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atom connectivity and the chemical environment within the molecule. For a molecule with the complexity of 5,6-Dichloro-8-methylquinoxaline, a combination of one-dimensional and two-dimensional NMR experiments is required for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would feature distinct signals for the aromatic protons and the methyl group protons.

The two protons on the pyrazine (B50134) ring (at positions 2 and 3) are expected to appear as singlets or doublets in the downfield region of the spectrum, typically between δ 8.5 and 9.0 ppm. Their exact chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms. The single proton on the benzene (B151609) ring (at position 7) would likely appear as a singlet in the aromatic region, with its chemical shift influenced by the adjacent chloro and methyl groups. The methyl group (at position 8) would produce a characteristic singlet in the upfield region, typically around δ 2.5-3.0 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.5 - 9.0 | s or d |

| H-3 | 8.5 - 9.0 | s or d |

| H-7 | 7.5 - 8.0 | s |

| CH₃ (at C8) | 2.5 - 3.0 | s |

Note: These are estimated values. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound is expected to show nine distinct signals, corresponding to each unique carbon atom.

The carbons of the pyrazine ring (C-2 and C-3) would resonate at lower field (higher ppm) due to the deshielding effect of the adjacent nitrogen atoms. The carbons bonded to chlorine (C-5 and C-6) would also be shifted downfield. The quaternary carbons (C-4a, C-8a) would typically show weaker signals. The carbon of the methyl group would be found at the highest field (lowest ppm).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 145 - 155 |

| C-3 | 145 - 155 |

| C-4a | 135 - 145 |

| C-5 | 130 - 140 |

| C-6 | 130 - 140 |

| C-7 | 125 - 135 |

| C-8 | 135 - 145 |

| C-8a | 140 - 150 |

| CH₃ (at C8) | 20 - 25 |

Note: These are estimated values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and elucidate the complete molecular structure, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would primarily confirm the coupling (or lack thereof) between the protons on the quinoxaline (B1680401) ring system. mdpi.comtcichemicals.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. mdpi.com This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. mdpi.combldpharm.com This is crucial for identifying the connectivity around quaternary carbons and for assembling the different fragments of the molecule, confirming the placement of the chloro and methyl substituents on the benzene ring. For instance, HMBC would show correlations from the methyl protons to C-7, C-8, and C-8a.

Vibrational Spectroscopy Investigations (IR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary and are used to confirm the presence of specific bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FT-IR spectrum would be characterized by several key absorption bands.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| C=N Stretch (Pyrazine Ring) | 1620 - 1680 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: These are generalized ranges. The specific molecular environment will influence the exact peak positions.

Analysis of related quinoxaline derivatives often involves both experimental measurements and DFT calculations to precisely assign the observed vibrational modes. sphinxsai.com

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FT-IR data. While FT-IR is particularly sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic rings and the C-Cl bonds would be expected to produce strong signals. The symmetric stretching of the C=C bonds in the benzene and pyrazine rings would be particularly prominent. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule. Computational studies are frequently used alongside experimental Raman spectroscopy to aid in the assignment of complex vibrational spectra in heterocyclic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, precise information about a compound's elemental composition and structural motifs can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. While experimental HRMS data for this compound is not widely available in the reviewed literature, theoretical predictions based on its chemical formula, C₉H₆Cl₂N₂, can be made. The monoisotopic mass of this compound is calculated to be 211.9908 Da. uni.lu

In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺. The high-resolution measurement of this ion's m/z would then be compared to the calculated exact mass to confirm the elemental composition. Predicted values for various adducts of this compound are available and provide a reference for expected experimental outcomes. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 212.99808 |

| [M+Na]⁺ | 234.98002 |

| [M-H]⁻ | 210.98352 |

| [M]⁺ | 211.99025 |

This table is based on predicted data and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry, or MS/MS, is a powerful technique used to elucidate the structure of a compound by fragmenting a selected parent ion and analyzing the resulting daughter ions. An MS/MS experiment on the [M+H]⁺ ion of this compound (m/z 212.998) would provide characteristic fragmentation patterns that are invaluable for its structural confirmation.

Specific experimental MS/MS fragmentation data for this compound is not detailed in the available scientific literature. However, the fragmentation of quinoxaline derivatives generally involves characteristic losses related to the substituent groups and the heterocyclic core. For this compound, potential fragmentation pathways could include the loss of a chlorine atom, a methyl radical, or cleavage of the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption bands are characteristic of the compound's chromophores and conjugated systems.

Detailed experimental UV-Vis spectroscopic data, including specific λmax values and discussion of the electronic transitions for this compound, has not been found in the reviewed scientific literature. Generally, quinoxaline and its derivatives exhibit absorption bands corresponding to π → π* and n → π* transitions of the aromatic system. The presence of the dichloro and methyl substituents on the quinoxaline core would be expected to influence the energy of these transitions, likely causing shifts in the absorption maxima compared to the parent quinoxaline molecule.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which atomic coordinates, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

A search of the scientific literature and crystallographic databases did not yield a published single crystal structure for this compound. The determination of its crystal structure would provide unequivocal proof of its constitution and offer valuable information about its solid-state packing and intermolecular forces.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular dichroism spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules, providing information about their absolute configuration and conformation in solution.

The applicability of CD spectroscopy is contingent on the molecule being chiral. As this compound itself is an achiral molecule, it will not exhibit a CD spectrum. There is no information in the reviewed literature regarding the synthesis or study of chiral derivatives of this compound. Therefore, this technique is not applicable to the parent compound.

Computational Chemistry and Theoretical Investigations of 5,6 Dichloro 8 Methylquinoxaline

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the properties of molecules. sciensage.infodergipark.org.tr For a molecule like 5,6-Dichloro-8-methylquinoxaline, DFT calculations could provide significant insights into its behavior.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. sciensage.info A smaller gap generally suggests higher reactivity. For substituted quinoxalines, the distribution of HOMO and LUMO orbitals would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. In the case of this compound, one would expect the nitrogen atoms and the electron-rich benzene (B151609) ring to play a significant role in the molecular orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. ias.ac.inresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. arxiv.orgyoutube.com For this compound, these calculations would be influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atoms in the quinoxaline (B1680401) ring, as well as the electron-donating effect of the methyl group. Comparing the predicted spectra with experimental data would be a critical step in confirming its structure.

Analysis of Charge Distribution and Electrostatic Potentials

The distribution of electron density in a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. sciensage.info For this compound, an MEP map would highlight the electron-rich regions (typically colored in shades of red) and electron-poor regions (in shades of blue). The nitrogen atoms would be expected to be sites of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms would exhibit positive potential. This analysis is crucial for predicting intermolecular interactions.

Reactivity Descriptors (e.g., Fukui functions)

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netscm.comresearchgate.net By calculating the Fukui functions for this compound, one could pinpoint which specific atoms are most likely to participate in chemical reactions. This information is invaluable for predicting the regioselectivity of its reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, molecular dynamics simulations could be employed to study its conformational flexibility, particularly the rotation of the methyl group. MD simulations provide insights into the dynamic behavior of a molecule over time, which can be important for understanding its interactions in a biological system.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. nih.govnih.gov These studies correlate the structural or property descriptors of a series of compounds with their biological activity. For quinoxaline derivatives, numerous QSAR models have been developed to predict their efficacy as anticancer, antimicrobial, or other therapeutic agents. mdpi.comresearchgate.net Should this compound be part of a series of biologically active compounds, a QSAR model could be developed to understand the influence of the chloro and methyl substituents on its activity. This would provide guiding principles for the design of more potent analogs.

In Silico Screening and Virtual Library Design

In the realm of drug discovery and materials science, in silico screening and the design of virtual libraries are powerful tools for identifying promising lead compounds. For this compound, this process involves the creation of a virtual library of derivatives and their subsequent computational evaluation against biological targets.

The process commences with the generation of a virtual library based on the this compound scaffold. This is achieved by systematically modifying the core structure with various functional groups at different positions. These modifications can be informed by structure-activity relationship (SAR) studies of similar quinoxaline derivatives, which aim to enhance properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.gov

Once the virtual library is constructed, molecular docking simulations are employed to predict the binding modes and affinities of the designed compounds with specific protein targets. vensel.orgnih.gov Quinoxaline derivatives have been investigated as potential inhibitors for a range of enzymes, including c-Met kinase, HIV reverse transcriptase, and p38α MAP kinase. vensel.orgnih.govnih.gov The docking process calculates a scoring function to estimate the binding free energy, which helps in ranking the compounds in the virtual library. vensel.org

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the quinoxaline derivatives with their predicted biological activity. nih.gov These models help in identifying the key molecular descriptors that influence the desired properties, thereby guiding the design of more potent and selective compounds. This iterative process of virtual screening, docking, and QSAR analysis allows for the rapid identification of promising candidates for synthesis and further experimental testing. nih.govjapsonline.com

Table 1: Illustrative Data from a Virtual Screening of this compound Derivatives

| Compound ID | Modification on Quinoxaline Core | Target Protein | Docking Score (kcal/mol) | Predicted Inhibitory Constant (Ki, µM) |

| DMQ-001 | Unmodified | c-Met Kinase | -7.2 | 8.5 |

| DMQ-002 | 2-amino substitution | c-Met Kinase | -8.5 | 1.2 |

| DMQ-003 | 3-hydroxyl substitution | c-Met Kinase | -7.8 | 4.3 |

| DMQ-004 | 2-hydrazone linkage | p38α MAPK | -9.1 | 0.5 |

| DMQ-005 | 7-morpholinoethylamino substitution | HIV-RT | -8.8 | 0.9 |

This table is for illustrative purposes and does not represent actual experimental data.

Reaction Pathway Prediction and Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to predict the most likely reaction pathways and analyze the transition states involved. nih.gov

The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.nettsijournals.com Theoretical studies can model different potential pathways for this reaction, including variations in catalysts and reaction conditions. nih.govresearchgate.net By calculating the potential energy surface for each proposed mechanism, researchers can determine the activation energies for each step. The pathway with the lowest activation energy barrier is generally considered the most favorable. nih.gov

Transition state analysis is a key component of these studies. The transition state is a high-energy, transient molecular configuration that occurs during a chemical reaction as reactants are converted into products. By locating and characterizing the transition state structures, chemists can gain a deeper understanding of the reaction mechanism. nih.gov For instance, in the synthesis of quinoxaline derivatives, DFT calculations can identify the geometry, energy, and vibrational frequencies of the transition states for the cyclization and dehydration steps. nih.govresearchgate.net This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts.

Furthermore, the influence of substituents on the quinoxaline ring and the reactants can be computationally investigated to understand their electronic and steric effects on the reaction rate and regioselectivity. nih.govmdpi.com

Table 2: Hypothetical DFT Calculations for the Rate-Determining Step in the Synthesis of this compound

| Proposed Reaction Pathway | Reactants | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Pathway A | 4,5-Dichloro-2-methyl-1,2-phenylenediamine + Glyoxal (B1671930) | Acid-catalyzed | Ethanol | 25.8 |

| Pathway B | 4,5-Dichloro-2-methyl-1,2-phenylenediamine + Glyoxal | Base-catalyzed | Water | 31.2 |

| Pathway C | 4,5-Dichloro-2-methyl-1,2-phenylenediamine + 2,3-Butanedione | Uncatalyzed | Toluene | 28.5 |

| Pathway D | 4,5-Dichloro-2-methyl-1,2-phenylenediamine + Glyoxal | Iodine | DMSO | 22.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Applications in Materials Science Research

Role as Electron Transport Materials (ETMs) in Organic Electronics

Generally, quinoxaline-based molecules are considered attractive as electron-transporting materials due to their inherent electronic properties. An effective electron transport material should possess a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection and high electron mobility for efficient charge transport. The electron-withdrawing characteristics of the chlorine atoms and the nitrogen atoms in the pyrazine (B50134) ring of 5,6-Dichloro-8-methylquinoxaline would theoretically contribute to a low LUMO energy level, a desirable feature for an ETM. However, specific studies detailing the synthesis of this compound for use as an ETM or measuring its electron mobility and performance in electronic devices are not present in the reviewed literature.

Integration into Organic Solar Cells (OSCs) and Organic Light-Emitting Diodes (OLEDs)

Quinoxaline (B1680401) derivatives have been incorporated into organic solar cells, often as part of the acceptor molecule or as auxiliary acceptors, to enhance electron transport and improve device efficiency. Similarly, in the realm of organic light-emitting diodes (OLEDs), these compounds are explored as components of the emissive layer or as host materials. The performance of such devices is highly dependent on the specific molecular structure and resulting electronic and photophysical properties. There is no available research that specifically documents the integration of this compound into either OSCs or OLEDs, and therefore, no performance data, such as power conversion efficiency for solar cells or external quantum efficiency for OLEDs, can be provided.

Luminescent Properties and Chromophore Development

The development of novel chromophores is a significant area of materials science research, with applications in areas like bio-imaging and organic electronics. While some quinoxaline derivatives are known to exhibit fluorescence, there is no specific information available regarding the luminescent properties, such as absorption and emission spectra, or the quantum yield of this compound. The potential of this compound as a chromophore remains unexplored in the scientific literature.

Design of N-type Semiconductors in Organic Field-Effect Transistors (OFETs)

The development of stable and efficient n-type organic semiconductors is crucial for the advancement of complementary organic circuits. Organic field-effect transistors (OFETs) are key components in these circuits, and their performance relies on the charge transport characteristics of the semiconductor used. Quinoxaline derivatives are considered for this purpose due to their electron-deficient core. However, the synthesis of this compound for application in OFETs, along with characterization data such as field-effect mobility, has not been reported.

Sensing Applications (e.g., Chemo- and Biosensors)

The electron-deficient nature of the quinoxaline ring can be exploited in the design of chemosensors, where interaction with an analyte can lead to a detectable change in the electronic or photophysical properties of the molecule. While the general principle suggests that quinoxaline derivatives could be used in sensing applications, there are no specific studies that have designed or tested this compound for its efficacy as a chemo- or biosensor.

Development of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes by harvesting both singlet and triplet excitons. The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet and triplet excited states. Quinoxaline derivatives have been successfully used as the acceptor unit in TADF emitters. However, there is no evidence in the literature of this compound being utilized as a building block or the primary component in a TADF emitter, and consequently, no data on its TADF properties exist.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the compound This compound concerning its detailed biological activities. While the broader class of quinoxaline derivatives has been extensively studied for various therapeutic properties, information focusing solely on the mechanistic and target-oriented research of this compound is not present in the accessible scientific databases and literature.

The PubChem database confirms the chemical structure and basic properties of this compound, but does not list any associated research literature or patents, indicating a probable lack of in-depth study on this specific molecule. uni.lu

Research on related compounds, such as other quinoxaline derivatives, has shown a wide range of biological actions. These include:

Antimicrobial Action : Various quinoxaline derivatives have been shown to act as antimicrobial agents. rsc.orgmdpi.com Some are known to inhibit DNA gyrase, a crucial bacterial enzyme, while others can induce oxidative stress in microbial cells. nih.govresearchgate.netresearchgate.net

Anti-proliferative Mechanisms : Certain quinoxaline compounds have demonstrated anti-cancer effects by arresting the cell cycle and inducing apoptosis (programmed cell death) in cancer cell lines. nih.govnih.govnih.gov For instance, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (a different compound) was found to induce apoptosis in leukemia cells by modulating the expression of proteins like p53 and Bcl-2. nih.gov

However, it is crucial to note that these findings apply to the general class of quinoxalines or other specific analogues, and these properties cannot be directly attributed to This compound without dedicated experimental evidence.

Due to the absence of specific studies on this compound, it is not possible to provide detailed research findings, data tables, or an in-depth exploration of its biological activities as requested in the article outline. Further empirical research is required to elucidate the specific molecular mechanisms and therapeutic potential of this particular compound.

Exploration of Biological Activities: Mechanistic and Target Oriented Research

Studies on Anti-Proliferative Mechanisms in Cellular Models

Identification of Specific Kinase or Enzyme Inhibition (e.g., VEGFR-2 inhibition)

The quinoxaline (B1680401) scaffold is a recurring motif in the development of kinase inhibitors, with various derivatives showing potent activity against a range of kinases implicated in diseases like cancer. While direct studies on 5,6-Dichloro-8-methylquinoxaline's specific kinase inhibition are not extensively detailed in the provided results, the broader family of quinoxaline derivatives has been a fertile ground for discovering potent inhibitors of key signaling kinases.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. nih.gov Inhibition of VEGFR-2 is a key strategy in cancer therapy. nih.gov Quinoxaline derivatives have been identified as VEGFR-2 inhibitors. nih.gov For instance, fruquintinib, a potent and highly selective inhibitor of VEGFR-1, -2, and -3, demonstrates how the quinoxaline core can be elaborated to achieve significant anti-angiogenic effects. nih.gov Fruquintinib inhibits VEGFR-2 with an IC50 of 35 nmol/L and shows remarkable kinase selectivity. nih.gov

Furthermore, research into other quinoxaline-based compounds has revealed their potential as inhibitors of other kinases. For example, some derivatives have been explored as inhibitors of EphA3 tyrosine kinase, showing efficacy in lymphoma models. nih.gov The design of these inhibitors was inspired by existing kinase inhibitors that have progressed to clinical development. nih.gov Additionally, certain quinoxaline derivatives have been identified as dual Src/Abl kinase inhibitors, with potent anti-proliferative activity against various cancer cell lines. nih.gov

The inhibitory potential of quinoxaline derivatives extends to other enzyme families as well. For example, some have been investigated as inhibitors of sphingosine (B13886) kinase (SphK), which is involved in cell growth, survival, and migration. mdpi.com The development of these inhibitors often involves modifying the quinoxaline core to enhance potency and selectivity. mdpi.com

While the specific inhibitory profile of this compound against VEGFR-2 or other kinases requires further direct investigation, the extensive research on related quinoxaline compounds strongly suggests its potential as a scaffold for developing targeted kinase inhibitors. The structure-activity relationship studies of these related compounds provide a valuable roadmap for designing future experiments to elucidate the specific biological targets of this compound.

Molecular Docking and Simulation Studies of Protein-Ligand Interactions

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding of small molecules, such as this compound, to the active sites of proteins. These in silico methods provide valuable insights into the potential biological targets of a compound and the molecular basis of its activity.

For quinoxaline derivatives, molecular docking has been instrumental in understanding their interactions with various protein targets. For example, in the context of α-glucosidase inhibition, docking studies of diphenylquinoxaline-6-carbohydrazide hybrids revealed that the most potent compounds fit well within the enzyme's binding pocket, forming favorable interactions with key residues. nih.gov These computational results correlated well with the experimental inhibitory activities. nih.gov

Similarly, molecular docking has been employed to study the interaction of quinoxaline derivatives with other enzymes, such as p38 mitogen-activated protein kinase (MAPK), to identify potential anti-inflammatory agents. researchgate.net In the development of EGFR targeting agents, docking studies of novel quinoxaline derivatives showed that the most potent compounds bind strongly to the EGFR protein, with binding energies that align with their observed IC50 values. nih.gov

In the context of VEGFR-2 inhibition, while direct docking studies for this compound are not specified, the general principles of VEGFR-2 inhibitor binding are well-established. nih.gov These inhibitors typically interact with key residues in the ATP-binding pocket of the kinase domain. nih.gov Molecular docking could be used to predict whether this compound can adopt a favorable conformation within this pocket and form the necessary interactions for inhibition.

Furthermore, molecular docking has been used to investigate the binding of a related compound, 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione, to bovine serum albumin (BSA), a model protein for studying drug-protein interactions. scienceopen.com These studies, which utilized the Molecular Operating Environment (MOE) software, helped to elucidate the binding mechanism and the specific interactions involved. scienceopen.com

The application of molecular docking and simulation to this compound would be a logical next step in its biological characterization. By modeling its interaction with a panel of known drug targets, particularly kinases like VEGFR-2, researchers could generate hypotheses about its mechanism of action and guide further experimental validation.

Structure-Activity Relationship (SAR) Analysis for Biological Target Binding

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that involves correlating the chemical structure of a series of compounds with their biological activity. drugdesign.org By systematically modifying the structure of a lead compound, such as a quinoxaline derivative, researchers can identify the key chemical features responsible for its interaction with a biological target and optimize its potency and selectivity. drugdesign.org

The SAR of quinoxaline derivatives has been extensively studied for various biological activities. For instance, in the development of anticancer quinoxalines, SAR studies have revealed important insights. It has been shown that the substitution pattern on the quinoxaline ring and attached side chains significantly influences activity. mdpi.com For example, the replacement of an electron-releasing group like methoxy (B1213986) with an electron-withdrawing group like chlorine can decrease activity in some series. mdpi.com Conversely, in other series, an electron-withdrawing chloro group can lead to higher activity than a bromo or methyl group. mdpi.com

In the context of IKKβ phosphorylation modulation for pancreatic cancer therapy, a detailed SAR study of quinoxaline urea (B33335) analogs led to the identification of a compound with improved potency and oral bioavailability. nih.gov This study highlighted the importance of specific substitutions on both the quinoxaline and pyrazole (B372694) rings for activity. nih.gov

For HCV NS5B RNA-dependent RNA polymerase inhibitors, a series of substituted quinoxaline amide derivatives were synthesized based on a screening hit. researchgate.net The resulting SAR analysis, aided by computer modeling, helped to understand the structural requirements for potent inhibition. researchgate.net

A systematic SAR study around the this compound scaffold would involve synthesizing analogs with variations at the chloro and methyl positions, as well as introducing new substituents at other positions of the quinoxaline ring. The biological evaluation of these analogs against a panel of targets would then allow for the elucidation of a detailed SAR, guiding the development of more potent and selective compounds.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein target. bohrium.comnih.gov They are invaluable tools for studying protein function in a cellular context and for validating new drug targets. nih.govnih.gov The development of high-quality chemical probes requires a rigorous process of optimization to ensure potency, selectivity, and appropriate physicochemical properties for cell-based and in vivo studies. nih.gov

The quinoxaline scaffold has been utilized in the development of chemical probes for various biological targets. For example, sulfonyl fluoride-containing ligands based on an isoindoline (B1297411) scaffold, which can be conceptually linked to quinoxaline-like structures, have been developed as covalent probes for cereblon (CRBN), a component of the E3 ubiquitin ligase complex. rsc.org These probes have been instrumental in studying the structure-activity relationships of cereblon modulators. rsc.org

While there is no direct mention of this compound being developed as a chemical probe in the provided search results, its potential as a starting point for such development is evident. A chemical probe derived from this compound would need to meet several criteria, including:

Potency: It should inhibit its target at a low concentration.

Selectivity: It should have minimal off-target effects to ensure that any observed biological phenotype is due to the modulation of the intended target.

Mechanism of Action: The mode of interaction with the target (e.g., competitive, allosteric, covalent) should be well-characterized.

To develop a chemical probe from this compound, researchers would first need to identify its specific biological target(s) with high confidence. This could be achieved through techniques like chemical proteomics or by screening against a panel of purified enzymes. Once a target is identified, the compound would be optimized for potency and selectivity through SAR studies. This might involve synthesizing derivatives with different substituents or linking the quinoxaline core to other chemical moieties.

Furthermore, to be a useful tool, the chemical probe would ideally be paired with a structurally similar but inactive control compound. This negative control helps to distinguish on-target effects from non-specific or off-target effects. The development of such a probe and its corresponding control would significantly advance our understanding of the biological pathways modulated by this class of compounds.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Quinoxaline (B1680401) Research

The synergy between artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. For quinoxaline research, AI and machine learning (ML) algorithms are becoming indispensable tools. researchgate.net These computational approaches can analyze vast datasets to predict the biological activities and physicochemical properties of novel quinoxaline derivatives, including those based on the 5,6-Dichloro-8-methylquinoxaline framework. researchgate.netresearchgate.netresearchgate.net

Researchers are employing ML models to screen virtual libraries of quinoxaline compounds, identifying candidates with high potential for specific therapeutic applications, such as anticancer or antimicrobial agents. researchgate.netresearchgate.net This in silico screening significantly accelerates the initial phases of drug discovery by prioritizing compounds for synthesis and experimental testing. researchgate.net For instance, quantitative structure-activity relationship (QSAR) models, powered by machine learning, can establish robust correlations between the structural features of quinoxaline derivatives and their biological efficacy. researchgate.net This data-driven approach facilitates the rational design of new compounds with enhanced potency and selectivity.

Advanced Synthetic Methodologies for Enhanced Structural Complexity

The development of novel and efficient synthetic routes is paramount to exploring the full potential of the quinoxaline scaffold. While traditional methods for quinoxaline synthesis are well-established, contemporary research focuses on developing advanced methodologies that offer greater control over structural complexity and diversity. organic-chemistry.org This includes the exploration of one-pot multicomponent reactions, which allow for the construction of complex quinoxaline derivatives from simple starting materials in a single step, often with high atom economy. nih.gov

Furthermore, the use of novel catalytic systems, such as those based on transition metals, is enabling the synthesis of previously inaccessible quinoxaline architectures. organic-chemistry.orgacs.org These advanced synthetic tools are crucial for generating libraries of diverse this compound analogs, which can then be screened for a wide range of biological activities. The ability to introduce a variety of substituents and functional groups with high precision will undoubtedly lead to the discovery of new therapeutic agents. acs.orgrasayanjournal.co.in

Multi-Omics Approaches in Elucidating Biological Mechanisms

Understanding the precise molecular mechanisms by which quinoxaline derivatives exert their biological effects is a key area of ongoing research. The advent of multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provides a powerful platform for these investigations. frontiersin.orgnih.govnih.gov By integrating data from these different "omics" layers, researchers can obtain a holistic view of the cellular response to treatment with compounds like this compound. frontiersin.orgresearchgate.netplos.org

For example, transcriptomic analysis can reveal changes in gene expression patterns induced by a quinoxaline derivative, while proteomics can identify the protein targets with which it interacts. plos.org Metabolomic studies can then shed light on the downstream effects on cellular metabolism. This integrated approach is essential for identifying the specific signaling pathways and biological processes that are modulated by these compounds, providing a solid foundation for their further development as therapeutic agents. frontiersin.orgnih.govnih.gov

Development of Novel Applications in Chemical Biology

The unique chemical properties of the quinoxaline scaffold make it an attractive tool for chemical biology research. Quinoxaline derivatives can be designed as molecular probes to investigate complex biological processes. Their ability to interact with specific biomolecules can be harnessed to develop fluorescent sensors, imaging agents, and affinity-based probes for target identification and validation.

The development of quinoxaline-based compounds for applications beyond traditional pharmacology is an exciting frontier. For instance, their photophysical properties are being explored for use in photodynamic therapy and as components of electroluminescent materials. rasayanjournal.co.in The versatility of the quinoxaline core, including derivatives of this compound, suggests a broad range of potential applications in materials science and diagnostics.

Computational Design and Rational Engineering of Quinoxaline-Based Materials

The principles of computational design and rational engineering are being increasingly applied to the development of novel materials with tailored properties. In the context of quinoxaline chemistry, this approach involves using computational models to predict the structural and electronic properties of quinoxaline-based materials. researchgate.netnih.gov This allows for the in silico design of materials with specific characteristics, such as high charge mobility for organic electronics or specific binding affinities for sensor applications. nih.govrsc.org

Molecular docking and dynamics simulations are powerful tools for understanding the interactions between quinoxaline derivatives and their target proteins or materials. researchgate.netnih.govmdpi.comnih.gov These computational methods can guide the design of new compounds with improved performance and functionality. For example, in the development of new anticancer drugs, computational modeling can be used to optimize the binding of quinoxaline derivatives to their target enzymes, leading to more potent and selective inhibitors. nih.govrsc.orgmdpi.comnih.gov

Sustainable and Eco-Friendly Synthetic Strategies for Quinoxaline Derivatives

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. eurekaselect.comtandfonline.com This "green chemistry" approach is highly relevant to the synthesis of quinoxaline derivatives. eurekaselect.comtandfonline.comrsc.org Researchers are actively exploring alternative reaction conditions that minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste. tandfonline.comrsc.orgmdpi.com

The use of water as a reaction medium, the application of microwave-assisted synthesis, and the development of recyclable catalysts are all promising strategies for the green synthesis of quinoxalines. tandfonline.comrsc.orgmdpi.com For instance, natural deep eutectic solvents (NADESs) have been shown to be effective and recyclable media for the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.org These sustainable methodologies not only reduce the environmental impact of chemical synthesis but can also lead to more efficient and cost-effective production processes for compounds like this compound. acs.orgrsc.orgmdpi.com

Q & A

What are the optimal synthetic routes for 5,6-Dichloro-8-methylquinoxaline, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves cyclocondensation of chlorinated o-phenylenediamine derivatives with methyl-substituted diketones. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). A factorial design approach can systematically evaluate interactions between variables . For example, a 2³ factorial experiment (temperature, solvent, catalyst) may reveal that ethanol at 100°C with acid catalysis maximizes yield (Table 1).

Table 1: Comparative Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 80 | None | 45 |

| Ethanol | 100 | p-TsOH | 82 |

| Toluene | 120 | FeCl₃ | 68 |

Data adapted from PubChem synthesis protocols .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. The methyl group at position 8 appears as a singlet (~2.5 ppm in ¹H NMR), while chlorine atoms induce deshielding in adjacent carbons (e.g., C5 at ~145 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies C-Cl stretches (550–650 cm⁻¹) and quinoxaline ring vibrations (1600–1650 cm⁻¹). Cross-validate data with computational simulations (DFT) to resolve ambiguities .

How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying C6 as the most electrophilic site due to chlorine’s electron-withdrawing effect. Fukui indices and Molecular Electrostatic Potential (MEP) maps predict regioselectivity for nucleophilic attack. Compare theoretical activation energies with experimental kinetics (e.g., SNAr reactions with amines) to validate models .

What strategies resolve contradictions in reported biological activities of quinoxaline derivatives?

Advanced Research Question

Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or structural modifications. Conduct a meta-analysis of published IC₅₀ values, controlling for methodological differences. Use QSAR (Quantitative Structure-Activity Relationship) models to isolate electronic (Hammett σ) and steric (Taft Es) effects. For example, methyl substitution at position 8 may enhance membrane permeability but reduce target binding affinity .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Refer to Safety Data Sheets (SDS) for hazard mitigation:

- PPE: Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³).

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage: Keep in amber glass at 4°C, away from oxidizers (e.g., peroxides) to prevent decomposition .

How does the electronic structure of this compound influence its interactions in catalytic systems?

Advanced Research Question

The electron-deficient quinoxaline core acts as a π-acceptor in coordination chemistry. Cyclic Voltammetry (CV) reveals reduction potentials (-1.2 V vs. Ag/AgCl) correlating with catalytic activity in cross-coupling reactions. X-ray crystallography of metal complexes (e.g., Pd or Ru) shows chelation via N1 and N4 atoms. Compare with methyl-free analogs to quantify steric effects on turnover frequency (TOF) .

What factorial design approaches optimize the synthesis of derivatives of this compound?

Advanced Research Question

A mixed-level factorial design (e.g., 3×2×2) evaluates variables like substituent position, reagent stoichiometry, and reaction time. Response Surface Methodology (RSM) identifies non-linear relationships between factors. For example, interactions between electron-donating groups and microwave irradiation may reduce reaction time by 40% while maintaining yield .

What are the degradation pathways of this compound under environmental conditions?

Advanced Research Question

Photolysis studies (UV-Vis, LC-MS) show cleavage of C-Cl bonds to form hydroxylated intermediates. Hydrolysis at pH > 9 generates 8-methylquinoxaline-5,6-diol, confirmed by ¹H NMR. Ecotoxicity assays (Daphnia magna) indicate LC₅₀ of 2.3 mg/L, necessitating environmental fate modeling (EPI Suite) for risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.